molecular formula C7H10O2 B15324514 1-(Oxolan-2-yl)prop-2-en-1-one

1-(Oxolan-2-yl)prop-2-en-1-one

Katalognummer: B15324514
Molekulargewicht: 126.15 g/mol
InChI-Schlüssel: BKIBPABKWNHEBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Oxolan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of prop-2-en-1-one derivatives It is characterized by the presence of an oxolane ring attached to a prop-2-en-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of oxolane derivatives with prop-2-en-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Oxolan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Oxolan-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Oxolan-2-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(Oxolan-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one: This compound has a similar oxolane ring but differs in the presence of a trimethylsilyl group.

    1-(Oxolan-3-yl)prop-2-en-1-amine: Another similar compound with an amine group instead of the prop-2-en-1-one moiety.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an oxolane ring and a prop-2-en-1-one moiety makes it a versatile compound in various fields of research and industry.

Eigenschaften

Molekularformel

C7H10O2

Molekulargewicht

126.15 g/mol

IUPAC-Name

1-(oxolan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h2,7H,1,3-5H2

InChI-Schlüssel

BKIBPABKWNHEBU-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C1CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.